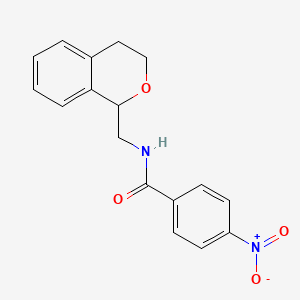
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is a chemical compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide typically involves the reaction of a suitable aldehyde or ketone with hydroxylamine. The reaction conditions often include:
Reagents: Hydroxylamine hydrochloride, base (e.g., sodium carbonate or pyridine)
Solvents: Water, ethanol, or other polar solvents
Temperature: Room temperature to moderate heating (20-80°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for oximes, including this compound, may involve continuous flow processes and optimized reaction conditions to maximize yield and purity. These methods often use automated systems to control temperature, pH, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide can undergo various chemical reactions, including:
Oxidation: Conversion to nitrile oxides
Reduction: Formation of amines
Substitution: Reaction with electrophiles to form substituted oximes
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation
Substitution: Use of electrophiles like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted oximes
Applications De Recherche Scientifique
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide has various applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis
Biology: Potential use in enzyme inhibition studies
Medicine: Investigated for potential therapeutic properties
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-(hydroxyimino)-N-(pyridin-3-ylmethyl)ethanamide
- (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide
Uniqueness
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
(2E)-2-hydroxyimino-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C8H9N3O2/c12-8(6-11-13)10-5-7-1-3-9-4-2-7/h1-4,6,13H,5H2,(H,10,12)/b11-6+ |
Clé InChI |
BJACAAKUZOAJSE-IZZDOVSWSA-N |
SMILES isomérique |
C1=CN=CC=C1CNC(=O)/C=N/O |
SMILES canonique |
C1=CN=CC=C1CNC(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dibenzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11570144.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570145.png)
![2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B11570147.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11570154.png)
![4-(4-bromophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11570155.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide](/img/structure/B11570160.png)
![7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11570165.png)
![N-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11570171.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11570177.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B11570185.png)
![3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11570187.png)
![(6E)-6-[3-[(E)-2-(2-chlorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11570192.png)
